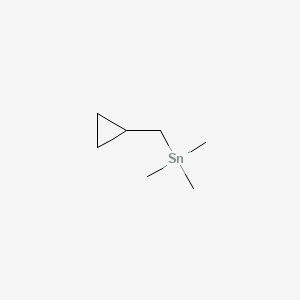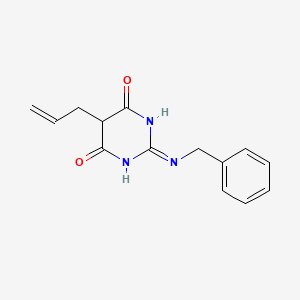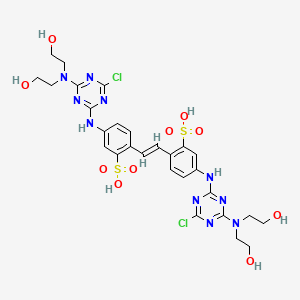
Rylux BSP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rylux BSP is a fluorescent brightener belonging to the family of 4,4’-diaminostilbene-2,2’-disulfonic acid derivatives. It is widely used in various industries, including textiles, paper, and detergents, to enhance the brightness and whiteness of materials. The compound is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, thereby counteracting yellowing and improving the appearance of products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rylux BSP is synthesized through a series of chemical reactions involving diaminostilbene and disulfonic acid derivatives. The process typically involves the following steps:
Nitration: The starting material, stilbene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups, forming diaminostilbene.
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the efficiency of each step. The final product is typically purified through crystallization or filtration to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Rylux BSP undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The sulfonic acid groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Rylux BSP has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various analytical techniques to detect and quantify different substances.
Medicine: Investigated for its potential use in diagnostic imaging and as a marker for certain diseases.
Mechanism of Action
Rylux BSP exerts its effects by absorbing ultraviolet light and re-emitting it as visible blue light. This fluorescence property is due to the presence of conjugated double bonds and aromatic rings in its structure. The compound interacts with specific molecular targets, such as polysaccharides in fungal cell walls, leading to changes in their morphology and biosynthesis . The mechanism involves non-competitive inhibition of β-1,3-glucan synthase, which affects the assembly of microfibrils and the overall structure of the cell wall .
Comparison with Similar Compounds
Rylux BSP is similar to other fluorescent brighteners, such as Calcofluor White and Fluorescent Brightener 28. it has unique properties that make it particularly effective in certain applications:
Calcofluor White: Like this compound, it is used for staining fungal cell walls, but this compound has a higher affinity for certain polysaccharides.
Fluorescent Brightener 28: Commonly used in the textile industry, but this compound offers better stability under various environmental conditions.
Similar Compounds
- Calcofluor White
- Fluorescent Brightener 28
- Fluorescent Brightener 71
- Fluorescent Brightener 134
This compound stands out due to its specific interactions with molecular targets and its superior performance in enhancing brightness and whiteness in various materials.
Properties
CAS No. |
50570-59-7 |
|---|---|
Molecular Formula |
C28H32Cl2N10O10S2 |
Molecular Weight |
803.7 g/mol |
IUPAC Name |
5-[[4-[bis(2-hydroxyethyl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C28H32Cl2N10O10S2/c29-23-33-25(37-27(35-23)39(7-11-41)8-12-42)31-19-5-3-17(21(15-19)51(45,46)47)1-2-18-4-6-20(16-22(18)52(48,49)50)32-26-34-24(30)36-28(38-26)40(9-13-43)10-14-44/h1-6,15-16,41-44H,7-14H2,(H,45,46,47)(H,48,49,50)(H,31,33,35,37)(H,32,34,36,38)/b2-1+ |
InChI Key |
FKJDCAVSTPSDJJ-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)N(CCO)CCO)S(=O)(=O)O)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)N(CCO)CCO)S(=O)(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)N(CCO)CCO)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)N(CCO)CCO)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)
![4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane](/img/structure/B14664845.png)
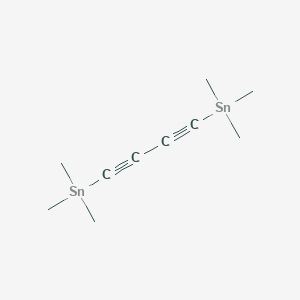
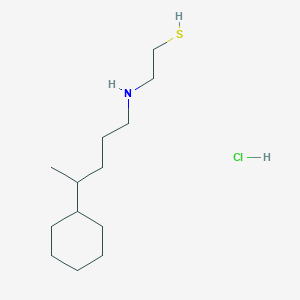
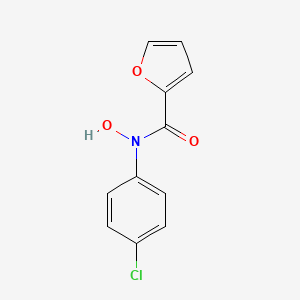
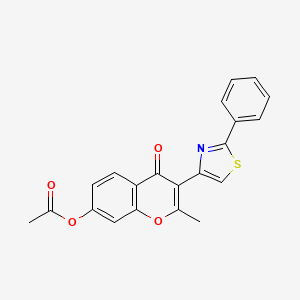
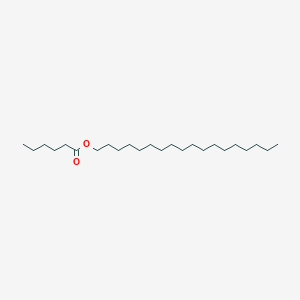

![(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14664882.png)
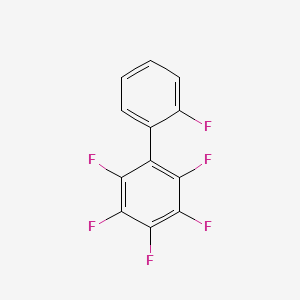
![1-[2-({[5-(Diethylamino)-2-{(e)-[4-(dimethylsulfamoyl)phenyl]diazenyl}phenyl]sulfonyl}amino)ethyl]pyridinium chloride](/img/structure/B14664901.png)
